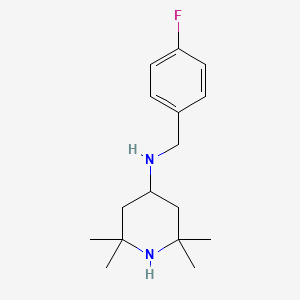![molecular formula C22H14N2O5S B2827710 (Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide CAS No. 905658-87-9](/img/structure/B2827710.png)
(Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through spectroscopic techniques such as NMR and IR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The alkyne group could undergo addition reactions, and the chromene and benzo-thiazole rings could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present .Scientific Research Applications
Synthesis and Biological Properties
- A study by Ramaganesh, Bodke, and Venkatesh (2010) focused on synthesizing a series of compounds similar to (Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide and evaluating their biological properties. These compounds showed significant antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli (Ramaganesh, Bodke, & Venkatesh, 2010).
Chemosensory Applications
- Wang et al. (2015) synthesized coumarin benzothiazole derivatives, structurally related to the queried compound, and investigated their properties as chemosensors for cyanide anions. The study found that these compounds can recognize cyanide anions through a Michael addition reaction, displaying a color change visible to the naked eye (Wang et al., 2015).
Antimicrobial Activity
- Raval, Naik, and Desai (2012) conducted a study on 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, which are structurally similar to the compound . They found that these compounds demonstrated significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).
Potential Ligands for Adenosine Receptors
- Cagide, Borges, Gomes, and Low (2015) explored chromone–thiazole hybrids, closely related to the compound , as potential ligands for human adenosine receptors. Their study provided valuable data on the molecular geometry and conformation of these compounds, crucial for understanding ligand-receptor binding (Cagide et al., 2015).
Metal Complex Synthesis
- Myannik et al. (2018) synthesized novel organic ligands, including structures akin to the queried compound, and their metal complexes. These complexes showed potential for electrochemical applications and were investigated using the cyclic voltammetry technique (Myannik et al., 2018).
Antioxidant and Antibacterial Agents
- Gadhave et al. (2022) focused on the synthesis and biological evaluation of coumarin-based benzothiazole derivatives, akin to the compound of interest, for their antioxidant and antibacterial potential. They found that these compounds demonstrated significant activity, indicating their potential use as lead molecules for future investigations (Gadhave et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-oxo-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O5S/c1-2-7-24-14-10-17-18(28-9-8-27-17)12-20(14)30-22(24)23-21(26)19-11-15(25)13-5-3-4-6-16(13)29-19/h1,3-6,10-12H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIBKDAAZUOFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC(=O)C5=CC=CC=C5O4)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
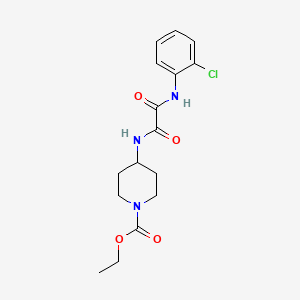
![6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2827628.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2827629.png)

![4-(5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2827633.png)

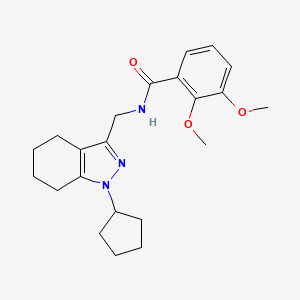

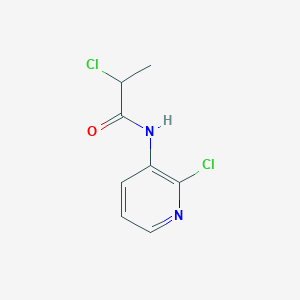
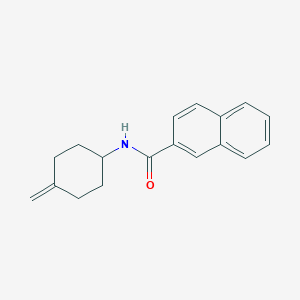
![(5-Fluoropyridin-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2827641.png)
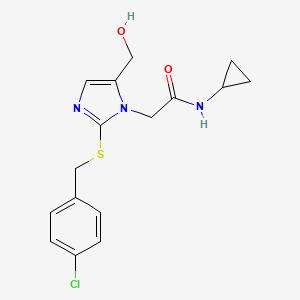
![Tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2827644.png)
